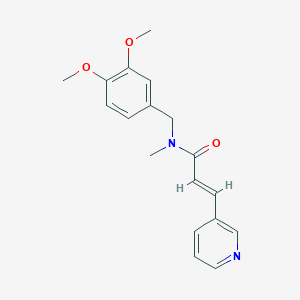
6-(((5-Bromo-2-(cyclopropylmethoxy)phenyl)methyl)ethylamino)-N-(propylsulfonyl)-3-pyridazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD-6416 is a small molecule drug initially developed by AstraZeneca Pharmaceuticals Co, LtdThis compound was primarily investigated for its potential therapeutic applications in treating nervous system diseases, particularly pain and neuralgia .
Preparation Methods
The synthetic routes and reaction conditions for ZD-6416 involve several stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Chemical Reactions Analysis
ZD-6416 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ZD-6416 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
ZD-6416 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ZD-6416 is used as a reference compound in the study of prostanoid EP1 receptor antagonists. It helps researchers understand the structure-activity relationships and develop new compounds with improved efficacy and safety profiles.
Biology: ZD-6416 is used in biological studies to investigate the role of prostaglandin E2 receptor 1 in various physiological processes, such as inflammation, pain perception, and uterine contractions.
Medicine: ZD-6416 has been explored as a potential therapeutic agent for treating pain and neuralgia.
Mechanism of Action
ZD-6416 exerts its effects by inhibiting the prostaglandin E2 receptor 1. This receptor is involved in mediating various physiological processes, including inflammation, pain perception, and uterine contractions. By blocking the action of this receptor, ZD-6416 can reduce pain and inflammation. The molecular targets and pathways involved in its mechanism of action include the inhibition of prostaglandin E2 binding to its receptor, leading to a decrease in the downstream signaling pathways that mediate pain and inflammation .
Comparison with Similar Compounds
ZD-6416 is unique among prostanoid EP1 receptor antagonists due to its specific molecular structure and pharmacological properties. Similar compounds include:
ZD-6416 stands out due to its specific binding affinity and selectivity for the prostaglandin E2 receptor 1, making it a valuable tool for studying the role of this receptor in various physiological processes .
Properties
CAS No. |
187241-10-7 |
|---|---|
Molecular Formula |
C21H27BrN4O4S |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
6-[[5-bromo-2-(cyclopropylmethoxy)phenyl]methyl-ethylamino]-N-propylsulfonylpyridazine-3-carboxamide |
InChI |
InChI=1S/C21H27BrN4O4S/c1-3-11-31(28,29)25-21(27)18-8-10-20(24-23-18)26(4-2)13-16-12-17(22)7-9-19(16)30-14-15-5-6-15/h7-10,12,15H,3-6,11,13-14H2,1-2H3,(H,25,27) |
InChI Key |
CTAHRHRYCPEDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC(=O)C1=NN=C(C=C1)N(CC)CC2=C(C=CC(=C2)Br)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)





![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
![2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B10826082.png)




![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
